molecular formula C9H9NO4 B1293696 Methyl 4-methyl-3-nitrobenzoate CAS No. 7356-11-8

Methyl 4-methyl-3-nitrobenzoate

Cat. No. B1293696
CAS RN: 7356-11-8
M. Wt: 195.17 g/mol
InChI Key: YFPBHPCMYFCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-nitrobenzoate is a chemical compound that is part of the methyl benzoate family, characterized by a nitro group and a methyl group attached to a benzoate ring. The presence of these functional groups influences the compound's physical, chemical, and spectral properties, making it a subject of interest in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves a Fischer esterification reaction, which is a straightforward process that can be completed within a short time frame and is suitable for introductory organic chemistry courses . Similarly, alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives have been synthesized and structurally characterized through spectral studies, demonstrating the versatility of synthetic approaches for nitrobenzoate derivatives .

Molecular Structure Analysis

The molecular structure of methyl 4-methyl-3-nitrobenzoate can be inferred from studies on similar compounds. For instance, the crystal structure of 4-methyl-3-nitrobenzoic acid has been determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific space group details . The molecular structure, vibrational properties, and conformational behavior of methyl 3-nitrobenzoate have been explored using Density Functional Theory (DFT) and experimental methods, providing insights into the geometries and stabilities of rotational isomers .

Chemical Reactions Analysis

The chemical reactivity of methyl 4-methyl-3-nitrobenzoate can be related to the behavior of similar nitrobenzoate compounds. For example, the carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates under alkaline conditions indicates the potential for various chemical transformations . The presence of a nitro group also suggests susceptibility to reduction reactions, which could lead to amino derivatives, as seen in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-methyl-3-nitrobenzoate can be deduced from studies on structurally related compounds. The optical properties, such as the lower cut-off wavelength and optical band gap, have been characterized for 4-methyl-3-nitrobenzoic acid, along with its refractive index behavior . The thermal and mechanical properties, including decomposition, stability, and microhardness, have also been established . The nonlinear optical properties, such as the third-order nonlinear refractive index and absorption coefficient, have been measured, indicating the potential application of these compounds in optical materials . Additionally, the molecular structure and vibrational analysis of 4-methyl-3-nitrobenzoic acid have been performed using DFT, providing detailed information on the vibrational frequencies and hyperpolarizability constants .

Scientific Research Applications

Application 1: Preparation of Substituted Nitrostyrene Benzoic Acids

  • Summary of the Application : Methyl 4-methyl-3-nitrobenzoate may be used in the preparation of substituted nitrostyrene benzoic acids .
  • Methods of Application : This involves a reaction with aromatic aldehydes in the presence of DBU in DMSO .

Application 2: High-Power Laser, Ultrahigh Cooling, Sensor and Detector Applications

  • Summary of the Application : A new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal was harvested from saturated solution by solvent evaporation method . This material shows promise for high-power laser, ultrahigh cooling, sensor and detector applications .
  • Methods of Application : The crystal was grown using a solvent evaporation method . The crystal system and symmetric type of B4M3NB0.5H compound were analyzed by structure analysis . Linear optical parameters of the compound were discussed in detail by UV–visible analysis . The SHG efficiency is 5.11 times superior to the KDP material .
  • Results or Outcomes : The grown crystal has good crystalline nature which is analyzed by HRXRD study . The TGA and DTA spectrum confirms that the title compound is thermally stable up to 101 °C .

Application 3: Preparation of Dimethyl 3-nitro-3′,4-oxydibenzoate

  • Summary of the Application : Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate .
  • Methods of Application : This involves a reaction with 3-hydroxy-benzoic acid methyl ester .

Application 4: Preparation of Iodoarene

  • Summary of the Application : Methyl 3-nitrobenzoate was used in the preparation of iodoarene .

Application 5: Preparation of Dimethyl 3-nitro-3′,4-oxydibenzoate

  • Summary of the Application : Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate .
  • Methods of Application : This involves a reaction with 3-hydroxy-benzoic acid methyl ester .

Application 6: Preparation of Iodoarene

  • Summary of the Application : Methyl 3-nitrobenzoate was used in the preparation of iodoarene .

properties

IUPAC Name

methyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBHPCMYFCRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064641
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-nitrobenzoate

CAS RN

7356-11-8
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7356-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-3-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7356-11-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-nitro-p-toluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-METHYL-3-NITROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP3WQE4WRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Approximately 18.1 g of 4-methyl-3-nitrobenzoic acid was added to approximately 50 ml of methanol. Approximately 2 ml of concentrated sulfuric acid was added to this solution. The resulting solution was heated to reflux temperature and stirred at this temperature for 16 hours. The solution was cooled and approximately 300 ml of water was added. The resulting composition was extracted with 200 ml of ether. The ether phase was saved and the aqueous phase was discarded. The ether phase was then sequentially washed with 100 ml of water, followed by 100 ml of 10% aqueous sodium carbonate. The ether phase was dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator and a water aspirator vacuum to yield 17.3 g of 4-methoxycarbonyl-2-nitrotoluene as a viscous oil.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-Methyl-3-nitrobenzoic acid (25.4 g) in methanol (300 mL) was slowly added concentrated sulfuric acid (2 mL), and then the reaction mixture was heated at reflux for 16 hours. The reaction mixture was concentrated under reduced pressure, and then the reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to give the titled compound (26.9 g) as a pale yellow solid.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-3-nitrobenzoic acid (27.95 g, 154 mmol) in MeOH (550 mL) was treated with concentrated H2SO4 (10 mL, 188 mmol) and heated to reflux for 17 hours. The reaction was cooled and concentrated under reduced pressure. EtOAc (300 mL) and brine (400 mL) were added and the solution cooled to 0° C. 10N NaOH solution (40 mL) was slowly added until the acid content was neutralized and the solution basic. The organic phase was separated and the aqueous was then extracted with EtOAc (2×400 mL), and the combined organic phases dried (MgSO4), filtered, and concentrated under reduced pressure to give 4—Methyl-3-nitrobenzoic acid methyl ester as a white solid (29.37 g, 98%).
Quantity
27.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methyl-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-methyl-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-methyl-3-nitrobenzoate
Reactant of Route 6
Methyl 4-methyl-3-nitrobenzoate

Citations

For This Compound
25
Citations
YG XU, D ZHANG - Chinese Journal of Organic Chemistry, 2008 - sioc-journal.cn
… injury, a novel series of 4-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-ylmethyl]benzoylguanidine derivatives were designed and synthesized from methyl 4-methyl-3-nitrobenzoate via …
Number of citations: 0 sioc-journal.cn
J Blom, GJ Reyes‐Rodríguez, HN Tobiesen… - Angewandte …, 2019 - Wiley Online Library
… mixture relative to an internal standard (methyl 4-methyl-3-nitrobenzoate). [d] Octapeptide was … crude reaction mixture relative to an internal standard (methyl 4-methyl-3-nitrobenzoate). …
Number of citations: 32 onlinelibrary.wiley.com
Y Lamotte, N Faucher, J Sançon, O Pineau… - Bioorganic & Medicinal …, 2014 - Elsevier
… Methyl-4-methyl-3-nitrobenzoate 4a and methyl-3-methyl-4-nitrobenzoate 4b were submitted to Batcho–Leimgruber conditions, then sequentially acylated and alkylated to give the …
Number of citations: 29 www.sciencedirect.com
FJ Brown, LA Cronk, D Aharony… - Journal of medicinal …, 1992 - ACS Publications
… c Yield from methyl 4-methyl-3-nitrobenzoate via the two-step Batcho-Leimgruber indole … Reaction of methyl 4methyl-3-nitrobenzoate with dimethylformamide dimethyl acetal provided a …
Number of citations: 26 pubs.acs.org
SI Jeon, HJ Kim, JH Lee, CH Ahn - Macromolecular Research, 2022 - Springer
… Methyl 4-methyl-3-nitrobenzoate (2) In a 250 mL 2-neck round-bottom flask, MNB-COOH (10.00 g, 55.20 mmol) was placed and dissolved with 150 mL MeOH. 98% H2SO4 solution (…
Number of citations: 2 link.springer.com
G Bertuzzi, D McLeod, LM Mohr… - … –A European Journal, 2020 - Wiley Online Library
… [b] Determined by 1 H NMR of the crude mixture using methyl 4-methyl-3-nitrobenzoate as internal standard. [c] Determined by chiral stationary phase UPCC after isolation by column …
S Ričko, RS Bitsch, M Kaasik, J Otevřel… - Journal of the …, 2023 - ACS Publications
… Determined by 1 H NMR of the reaction mixture using methyl 4-methyl-3-nitrobenzoate as … Determined by 1 H NMR of the reaction mixture using methyl 4-methyl-3-nitrobenzoate as the …
Number of citations: 3 pubs.acs.org
I Philipova, R Mihaylova, G Momekov… - RSC Medicinal …, 2023 - pubs.rsc.org
… Methyl 4-methyl-3-nitrobenzoate (10). A solution of methyl 4-methylbenzoate (4.5 g, 30 mmol) in conc. H 2 SO 4 (3 mL) was cooled to 0 C and a mixture of 65% HNO 3 (3 mL) and conc. …
Number of citations: 2 pubs.rsc.org
NI Jessen, M Bura, G Bertuzzi… - Angewandte Chemie …, 2021 - Wiley Online Library
… [a] Yield determined by 1 H NMR spectroscopy of the crude product with methyl 4-methyl-3-nitrobenzoate as an internal standard. [b] The diastereomeric ratio is based on the 1 H NMR …
Number of citations: 11 onlinelibrary.wiley.com
JN Lamhauge, V Corti, Y Liu… - Angewandte …, 2021 - Wiley Online Library
… [a] Yields were determined by 1 H NMR analysis of the crude reaction mixture relative to an internal standard (methyl 4-methyl-3-nitrobenzoate). [b] Enantiomeric excess was …
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.